Cas no 82-98-4 (Piperidolate)

Piperidolate is a quaternary ammonium anticholinergic agent primarily used for its antispasmodic properties on smooth muscle tissues, particularly in the gastrointestinal and urinary tracts. Its mechanism of action involves competitive inhibition of acetylcholine at muscarinic receptors, leading to reduced involuntary muscle contractions. The compound exhibits selectivity for peripheral receptors, minimizing central nervous system effects. Key advantages include its rapid onset of action and predictable duration of activity, making it suitable for clinical applications requiring precise control of smooth muscle motility. Piperidolate's quaternary structure limits its absorption across biological membranes, enhancing its localized therapeutic effects while reducing systemic side effects compared to tertiary amine anticholinergics.
Piperidolate structure
Piperidolate structure
Product Name:Piperidolate
CAS No:82-98-4
MF:C21H25NO2
MW:323.42870593071
CID:81708
PubChem ID:4839
Update Time:2025-11-01

Piperidolate Chemical and Physical Properties

Names and Identifiers

    • 1-Ethylpiperidin-3-yl 2,2-diphenylacetate
    • 1-ethyl-3-piperidyl diphenylacetate
    • Piperidolate
    • (1-ethylpiperidin-3-yl) 2,2-diphenylacetate
    • 1-Aethyl-3-benzhydrylcarbonyloxy-piperidin
    • Dactil
    • diphenylacetic acid-(1-ethyl-[3]piperidyl ester)
    • Diphenylessigsaeure-(1-aethyl-[3]piperidylester)
    • Diphenylessigsaeure-(1-aethyl-piperidin-3-yl-ester)
    • Diphenylessigsaeure-(1-ethyl-piperidin-3-yl-ester)
    • EINECS 201-449-7
    • JB 305
    • N-Ethyl-3-piperidyl diphenylacetate
    • Piperidolate [INN:BAN]
    • Piperidolato [INN-Spanish]
    • Piperidolatum [INN-Latin]
    • Diphenylacetic acid, 1-ethyl-3-piperidyl ester
    • 1087 A.N.
    • 3-Piperidinol, 1-ethyl-, diphenylacetate (ester)
    • Piperidolato
    • Piperidolatum
    • Benzeneacetic acid, .alpha.-phenyl-, 1-ethyl-3-piperidinyl ester
    • AN 1087
    • BR
    • 3-Piperidinol, 1-ethyl-, diphenylacetate (ester) (8CI)
    • Acetic acid, diphenyl-, 1-ethyl-3-piperidyl ester (6CI, 7CI, 8CI)
    • CAS_82-98-4
    • HY-B0962A
    • 1-Ethyl-3-piperidinyl diphenylacetate #
    • Prestwick2_001055
    • Spectrum4_000737
    • AB00053633_07
    • UNII-RJO31255V9
    • MS-24807
    • 1087 A.N.; BRN 0031110; Dactil; JB 305; Piperidolatum
    • Spectrum2_001073
    • JB-305
    • RJO31255V9
    • DB13351
    • Benzeneacetic acid,.alpha.-phenyl-, 1-ethyl-3-piperidinyl ester
    • Spectrum3_001524
    • Spectrum5_001067
    • KTHVBAZBLKXIHZ-UHFFFAOYSA-N
    • Q7197354
    • Prestwick0_001055
    • BCP31766
    • 82-98-4
    • CHEMBL1623992
    • NSC_4839
    • Benzeneacetic acid, alpha-phenyl-, 1-ethyl-3-piperidinyl ester
    • AB00053633
    • Piperidolate (INN)
    • KBioGR_001034
    • KBioSS_001863
    • BDBM82378
    • ACETIC ACID, DIPHENYL-, 1-ETHYL-3-PIPERIDYL ESTER
    • CHEBI:91986
    • BRD-A97479839-003-05-9
    • KBio2_006999
    • PIPERIDOLATE [MI]
    • BRN 0031110
    • IDI1_000112
    • 2,2-diphenylacetic acid (1-ethyl-3-piperidinyl) ester
    • KBio3_002408
    • NS00001521
    • SPBio_001086
    • SCHEMBL249131
    • 1087-A.N.
    • Prestwick3_001055
    • EX-A3194
    • Spectrum_001383
    • DivK1c_000112
    • SBI-0051738.P002
    • BSPBio_001010
    • SPBio_002935
    • NCGC00178395-02
    • KBio2_001863
    • AKOS016013077
    • Prestwick1_001055
    • CS-4447
    • KBio2_004431
    • MFCD00242588
    • DTXSID7048164
    • 3-Piperidinol, 1-ethyl-, diphenylacetate
    • D08382
    • BPBio1_001112
    • PIPERIDOLATE [WHO-DD]
    • AC-35671
    • BSPBio_002908
    • NCGC00178395-01
    • BRD-A97479839-003-08-3
    • NINDS_000112
    • L001277
    • (1-ethyl-3-piperidyl) 2,2-diphenylacetate
    • KBio1_000112
    • PIPERIDOLATE [INN]
    • Piperidolate?
    • A03AA30
    • Dactil (TN)
    • Benzeneacetic acid, alpha-phenyl-, 1-ethyl-3-piperidinyl ester (9CI)
    • Piperidolato (INN-Spanish)
    • Piperidolatum (INN-Latin)
    • BRD-A97479839-003-13-3
    • DTXCID2027834
    • 4-21-00-00028 (Beilstein Handbook Reference)
    • MDL: P195207
    • Inchi: 1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3
    • InChI Key: KTHVBAZBLKXIHZ-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)OC1CCCN(CC)C1

Computed Properties

  • Exact Mass: 323.18900
  • Monoisotopic Mass: 323.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 29.5
  • Molecular Weight: 323.4

Experimental Properties

  • Color/Form: No data available
  • Density: 1.11
  • Melting Point: No data available
  • Boiling Point: bp0.18 191-192°
  • Flash Point: 136°C
  • Refractive Index: 1.583
  • Solubility: 生物体外In Vitro:DMSO溶解度≥ 150 mg/mL(463.78 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 29.54000
  • LogP: 3.78390

Piperidolate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Piperidolate Pricemore >>

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Additional information on Piperidolate

Comprehensive Overview of Piperidolate (CAS No. 82-98-4): Mechanism, Applications, and Research Insights

Piperidolate, identified by its CAS number 82-98-4, is a bioactive compound with a well-documented history in pharmacological research. This anticholinergic agent belongs to the class of muscarinic receptor antagonists, which has garnered attention for its potential therapeutic applications. The compound's molecular structure features a piperidine core, a common motif in drug design due to its versatility in modulating biological targets. Researchers have explored Piperidolate's efficacy in managing smooth muscle spasms, particularly in the gastrointestinal and urinary tracts, making it a subject of interest in spasmolytic drug development.

In recent years, the scientific community has shown renewed interest in Piperidolate due to advancements in precision medicine and targeted drug delivery systems. With the rise of personalized healthcare, questions like "How does Piperidolate compare to modern antispasmodics?" or "Can Piperidolate be repurposed for neurological conditions?" frequently appear in academic searches. These inquiries reflect the compound's untapped potential beyond its traditional uses. Studies suggest that its selective receptor binding profile may offer advantages over broader-spectrum anticholinergics, reducing side effects like dry mouth or blurred vision.

The synthesis of Piperidolate involves a multi-step process that highlights the importance of stereochemical control in pharmaceutical manufacturing. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy are critical for verifying the purity of CAS 82-98-4, especially given the growing emphasis on pharmaceutical quality standards in regulatory frameworks. This aligns with current industry trends where "impurity profiling of APIs" and "green chemistry in drug synthesis" rank high among researcher priorities.

From a commercial perspective, Piperidolate remains relevant in niche markets, particularly where older drugs with established safety profiles are reevaluated for new indications. The compound's stability under various pH conditions makes it a candidate for reformulation into extended-release preparations, addressing modern demands for patient compliance optimization. Furthermore, its interaction with cholinergic pathways continues to inspire research into age-related disorders, coinciding with global interest in neurodegenerative disease therapeutics.

Emerging discussions in computational pharmacology have positioned Piperidolate as a case study for molecular docking simulations. Such analyses help predict how structural modifications could enhance its receptor subtype specificity—a hot topic in AI-driven drug discovery forums. This interdisciplinary approach bridges traditional pharmacology with cutting-edge bioinformatics tools, answering frequent search queries like "in silico modeling of anticholinergics" or "structure-activity relationships of Piperidolate derivatives."

Environmental considerations also play a role in contemporary Piperidolate research. With increasing scrutiny on pharmaceutical pollution, studies now examine the compound's biodegradation pathways—addressing ecological concerns while maintaining therapeutic value. This dual focus responds to trending searches about "sustainable drug design" and "eco-friendly pharmacokinetics," demonstrating how legacy compounds adapt to 21st-century scientific priorities.

In conclusion, Piperidolate (82-98-4) exemplifies how classical pharmacological agents continue to inform modern medicine. Its evolving narrative—from a mid-20th-century spasmolytic to a candidate for drug repurposing—reflects broader shifts toward translational research. As databases expand with new findings about its metabolite interactions and therapeutic windows, this compound maintains its relevance across both academic and applied pharmaceutical sciences.

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